molecular formula C13H17N5O3 B4819938 1-methyl-5-({[3-(4-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-({[3-(4-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B4819938
M. Wt: 291.31 g/mol
InChI Key: JIACSRYYEVIIGB-UHFFFAOYSA-N
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Description

1-Methyl-5-({[3-(4-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with potential applications in medicinal chemistry and pharmaceuticals. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antipyretic, and analgesic properties.

Synthetic Routes and Reaction Conditions:

  • Multicomponent Reactions: One common method involves a multicomponent reaction starting with 4-methyl-1H-pyrazole, an appropriate aldehyde, and an amine. The reaction typically proceeds under mild conditions, often using a catalyst such as a Lewis acid.

  • Cyclocondensation: Another approach is the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization to introduce the desired substituents.

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, which can enhance reaction efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted pyrazoles or other heterocyclic compounds.

Properties

IUPAC Name

1-methyl-5-[3-(4-methylpyrazol-1-yl)propylcarbamoyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-9-6-16-18(8-9)5-3-4-14-12(19)11-10(13(20)21)7-15-17(11)2/h6-8H,3-5H2,1-2H3,(H,14,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIACSRYYEVIIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent. It can be used in the development of new drugs targeting chronic pain and inflammation.

  • Biology: In biological research, it can be used as a tool to study the mechanisms of inflammation and pain.

  • Industry: The compound can be used in the synthesis of more complex heterocyclic systems, which are valuable in various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain. By inhibiting these enzymes, the compound reduces the levels of prostaglandins, thereby alleviating inflammation and pain.

Molecular Targets and Pathways:

  • COX Enzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • Prostaglandins: Reduction in the synthesis of prostaglandins.

Comparison with Similar Compounds

  • Indomethacin: Another pyrazole derivative with anti-inflammatory properties.

  • Celecoxib: A COX-2 inhibitor used for pain relief.

  • Piroxicam: A non-steroidal anti-inflammatory drug (NSAID) with similar mechanisms.

Uniqueness: 1-Methyl-5-({[3-(4-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which may offer improved selectivity and reduced side effects compared to other pyrazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-5-({[3-(4-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-({[3-(4-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

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